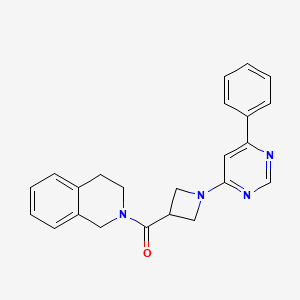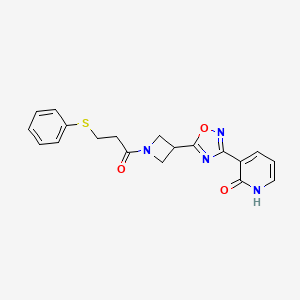
3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)quinazolin-4(3H)-one is an organic molecule with potential applications across multiple scientific disciplines, including chemistry, biology, medicine, and industry. This compound integrates quinazoline, a bicyclic compound, with a thiazepane ring, making it unique and intriguing for researchers due to its complex structure and potential bioactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis may begin with commercially available quinazolin-4-one.
Key Reactions
Condensation: : This involves the formation of the 2-oxoethyl linkage by reacting the resulting intermediate with suitable reagents under controlled temperature and pressure conditions.
Reaction Conditions: : Typical conditions may involve the use of solvents like dichloromethane, catalysts such as palladium, and other reagents that facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial methods for the large-scale production of this particular compound may not be well-documented, industrial synthesis would likely involve optimized versions of the lab-scale reactions with emphasis on yield, purity, and cost-efficiency. This might include continuous flow reactors, enhanced catalytic processes, and streamlined purification steps.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Undergoes oxidation to form corresponding sulfoxide or sulfone derivatives.
Reduction: : Can be reduced at various functional groups, potentially forming alcohols or amines.
Substitution: : Undergoes nucleophilic substitution reactions, particularly at activated positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Typical nucleophiles include halides, alkoxides, and amines, often under basic conditions.
Major Products
Oxidation Products: : Sulfoxide or sulfone derivatives.
Reduction Products: : Alcohols or amines, depending on the reduction site.
Substitution Products: : Varied depending on the nucleophile used, leading to a diverse array of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : Utilized as a starting material or intermediate in synthetic organic chemistry.
Biology: : Investigated for its bioactivity, potentially serving as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for therapeutic uses, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mecanismo De Acción
The compound's mechanism of action involves:
Molecular Targets: : May interact with specific enzymes, receptors, or nucleic acids.
Pathways Involved: : Could inhibit or activate biochemical pathways through binding to active sites or altering conformations of biomolecules.
Comparación Con Compuestos Similares
Similar compounds include:
Quinazolinones: : Compounds like 4-quinazolinone derivatives, which have varied pharmacological activities.
Thiazepanes: : Other 1,4-thiazepane-containing molecules that show bioactivity in different biological assays.
Uniqueness
The integration of a quinazolinone framework with a thiazepane ring and o-tolyl group is relatively rare, enhancing its potential for unique bioactivity and synthetic utility.
Propiedades
IUPAC Name |
3-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-6-2-3-7-17(16)20-10-11-24(12-13-28-20)21(26)14-25-15-23-19-9-5-4-8-18(19)22(25)27/h2-9,15,20H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYGANDJBBPPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rac-(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2737527.png)


![3-(3-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2737533.png)
![3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2737534.png)
![6-({4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]piperidin-1-yl}sulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one](/img/new.no-structure.jpg)
![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2737539.png)
![1-(4-Chlorophenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2737540.png)
![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B2737543.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2737546.png)
![tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate](/img/structure/B2737547.png)
![N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide](/img/structure/B2737548.png)

